molecular formula C13H17IN2O B14082274 1-Piperidineacetamide, N-(2-iodophenyl)- CAS No. 61575-39-1

1-Piperidineacetamide, N-(2-iodophenyl)-

Cat. No.: B14082274
CAS No.: 61575-39-1
M. Wt: 344.19 g/mol
InChI Key: GMUDKKQHXGSUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidineacetamide, N-(2-iodophenyl)-: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to an acetamide group, which is further substituted with an iodine atom on the phenyl ring. The molecular formula of this compound is C13H17IN2O .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidineacetamide, N-(2-iodophenyl)- can be synthesized through various synthetic routes. One common method involves the reaction of 2-iodoaniline with piperidine and acetic anhydride. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidineacetamide, N-(2-iodophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Piperidineacetamide, N-(2-iodophenyl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(2-iodophenyl)- involves its interaction with specific molecular targets. The iodine substituent can participate in halogen bonding, which influences the compound’s binding affinity to various biological targets. Additionally, the piperidine ring can interact with receptors or enzymes, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-
  • N-(2-Iodophenyl)formamide
  • 2-Iodobiphenyl

Comparison: 1-Piperidineacetamide, N-(2-iodophenyl)- is unique due to the presence of both the piperidine ring and the iodine substituent on the phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the iodine atom enhances the compound’s reactivity in substitution reactions, while the piperidine ring contributes to its potential biological activity .

Properties

CAS No.

61575-39-1

Molecular Formula

C13H17IN2O

Molecular Weight

344.19 g/mol

IUPAC Name

N-(2-iodophenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C13H17IN2O/c14-11-6-2-3-7-12(11)15-13(17)10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H,15,17)

InChI Key

GMUDKKQHXGSUCS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.